2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Description
2-(2-Fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine hydrochloride is a fluorinated pyrazole derivative characterized by a 4-methylpyrazole core substituted with a 2-fluoroethyl group at position 2 and a 4-fluorobenzylamine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical studies.
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-8-17-18(7-6-14)13(10)16-9-11-2-4-12(15)5-3-11;/h2-5,8,16H,6-7,9H2,1H3;1H |
InChI Key |
UEPKLLJTRZAGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzylamine with 2-fluoroethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with 4-methylpyrazole in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been explored for its potential in targeting specific biological pathways, particularly in oncology and neurology. The structural features of the compound may facilitate binding to enzymes or receptors, modulating their activity effectively.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of fluorine atoms in the structure can enhance lipophilicity, which is crucial for cell membrane penetration and bioavailability. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help in managing conditions such as Alzheimer's disease and Parkinson's disease .
Biological Activities
The biological activities of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride extend beyond anticancer and neuroprotective effects.
Anti-inflammatory Properties
Numerous studies have documented the anti-inflammatory activities of pyrazole derivatives. This compound has been evaluated for its efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
Pyrazole compounds, including this derivative, have shown promising antimicrobial properties against various pathogens. Their effectiveness against bacteria and fungi suggests potential applications in treating infections .
Synthesis and Structure-Activity Relationship
The synthesis of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions that can vary based on the desired purity and yield. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
Synthesis Overview
The synthesis generally involves:
- Formation of the pyrazole ring.
- Introduction of the fluoroethyl group.
- Attachment of the para-fluorobenzyl moiety.
These steps are critical for ensuring that the final product retains its desired pharmacological properties.
Structure-Activity Relationship Analysis
Research into SAR has revealed that modifications to the pyrazole ring and substituent groups can significantly affect the biological activity of these compounds. For instance, variations in fluorination patterns have been linked to enhanced potency against specific targets .
Case Studies and Research Findings
Several case studies highlight the applications and efficacy of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride:
Mechanism of Action
The mechanism of action of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fluorinated Amines
*Calculated based on molecular formulas.
Key Observations:
Fluorophenyl Moieties: The 4-fluorobenzyl group in the target compound is a common feature in ligands targeting sigma receptors (e.g., α-(4-fluorophenyl) derivatives in ) and psychoactive substances (e.g., para-fluorofentanyl in ).
Pyrazole vs. Heterocyclic Cores : Unlike sarizotan’s pyridine core or para-fluorofentanyl’s piperidine backbone , the target compound’s pyrazole ring may confer distinct electronic and steric properties, influencing receptor binding selectivity.
Hydrochloride Salts : Similar to sarizotan hydrochloride , the hydrochloride form of the target compound likely improves aqueous solubility, facilitating in vitro and in vivo studies.
Pharmacological Implications
While direct activity data for the target compound are absent, structurally related compounds provide insights:
- Sigma Receptor Modulation : Fluorophenyl-containing piperazines () inhibit dopamine release, suggesting the target compound may interact with sigma-1 or sigma-2 receptors.
- Monoamine Transporter Affinity: Fluorinated amphetamines (e.g., 4-FA in ) inhibit serotonin/norepinephrine transporters, hinting at possible monoaminergic activity for the target compound.
Biological Activity
The compound 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic organic molecule belonging to the class of pyrazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H15ClF2N2
- Molecular Weight : 293.76 g/mol
- IUPAC Name : 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
The presence of fluorine atoms in the structure enhances its binding affinity to biological targets, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , which can modulate various biochemical pathways. The fluorinated structure contributes to increased stability and reactivity, facilitating its role in pharmacological studies.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
- Signal Transduction Modulation : It may influence signaling pathways by altering the activity of enzymes involved in these processes.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, including:
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through inhibition of specific inflammatory mediators.
- Analgesic Properties : Possible applications in pain management by modulating pain pathways.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific enzymatic pathways.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of specific enzymes | |
| Anti-inflammatory | Reduced levels of inflammatory markers | |
| Analgesic | Pain relief in preclinical models | |
| Anticancer | Inhibition of tumor growth in vitro |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Anti-inflammatory Research :
-
Anticancer Activity :
- An investigation into the anticancer properties revealed that the compound could suppress the growth of certain cancer cell lines, indicating its potential role as an anticancer agent. Further studies are needed to elucidate the exact mechanisms involved .
Future Directions
The promising biological activity of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride warrants further research. Future studies should focus on:
- Detailed mechanistic studies to understand its interactions with various biological targets.
- Evaluation of pharmacokinetic properties to assess its suitability for clinical applications.
- Exploration of derivative compounds to enhance efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
